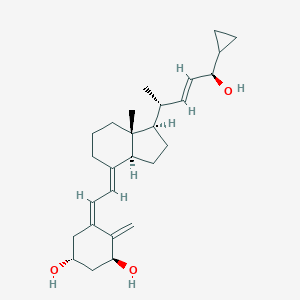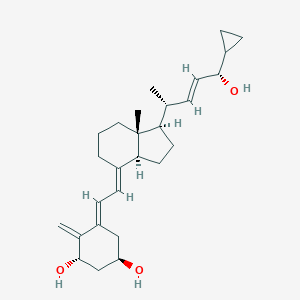
アセトアミノフェン-d3
概要
説明
Acetaminophen-d3, also known as deuterated acetaminophen, is a stable isotope-labeled compound where three hydrogen atoms in the acetaminophen molecule are replaced with deuterium atoms. This modification is primarily used in scientific research to study the pharmacokinetics and metabolism of acetaminophen. Acetaminophen itself is a widely used analgesic and antipyretic agent, commonly known under brand names such as Tylenol and Panadol .
科学的研究の応用
Acetaminophen-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of acetaminophen in the body.
Toxicology Research: Helps in understanding the formation and detoxification of reactive metabolites like NAPQI.
Drug Development: Assists in the development of new analgesic and antipyretic drugs by providing insights into the metabolism and action of acetaminophen.
Environmental Studies: Used to study the environmental impact and degradation of acetaminophen in various ecosystems.
作用機序
- Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which directly block COX enzymes at the pain site, acetaminophen’s effect at the pain site is weaker .
- Acetaminophen’s antipyretic actions involve direct effects on heat-regulating centers in the brain (hypothalamus). This results in peripheral vasodilation, sweating, and heat loss, ultimately reducing fever .
- NAPQI can be detoxified by glutathione (GSH). However, excessive acetaminophen consumption depletes GSH, leading to NAPQI-induced hepatotoxicity .
- Impact on Bioavailability: Chronic alcohol use or enzyme inducers (e.g., phenobarbital) can alter acetaminophen metabolism and affect bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Remember to consult healthcare professionals for personalized advice and safe use of acetaminophen. 🌟
生化学分析
Biochemical Properties
Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . Acetaminophen interacts with enzymes, proteins, and other biomolecules in these pathways. For instance, Acetaminophen cysteine is one of the metabolites created by the cysteine conjugation pathway. This metabolite is formed when Acetaminophen is conjugated with the amino acid cysteine, which helps to detoxify the compound and prevent liver damage .
Cellular Effects
Acetaminophen influences cell function by reducing the production of prostaglandins, thereby reducing inflammation and pain . This can impact cell signaling pathways, gene expression, and cellular metabolism. An overdose of Acetaminophen can lead to hepatic and/or renal injury .
Molecular Mechanism
The molecular mechanism of Acetaminophen involves the inhibition of prostaglandin synthesis by reducing the activity of cyclooxygenase enzymes (COX-1 and COX-2) . This results in changes in gene expression and enzyme activity, leading to its analgesic and antipyretic effects .
Temporal Effects in Laboratory Settings
The effects of Acetaminophen and its metabolites, such as Acetaminophen cysteine and Acetaminophen glucuronide, can change over time in laboratory settings . These changes can be influenced by factors such as temperature and pressure .
Dosage Effects in Animal Models
The effects of Acetaminophen can vary with different dosages in animal models. Overdose and long-term dose of Acetaminophen produce hepatic and/or renal injury in human and other experimental animals .
Metabolic Pathways
Acetaminophen is involved in several metabolic pathways, including glucuronidation, sulfation, and cysteine conjugation . It interacts with various enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Acetaminophen is distributed within cells and tissues through various transporters and binding proteins . Its localization or accumulation can be affected by these interactions .
Subcellular Localization
The subcellular localization of Acetaminophen and its effects on its activity or function are complex and can involve various targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-d3 typically involves the incorporation of deuterium into the acetaminophen molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the exchange process .
Industrial Production Methods
Industrial production of acetaminophen-d3 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Acetaminophen-d3 undergoes similar chemical reactions as non-deuterated acetaminophen. These reactions include:
Oxidation: Acetaminophen-d3 can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: Reduction reactions can convert NAPQI back to acetaminophen-d3.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and cytochrome P450 enzymes.
Reduction: Reducing agents such as glutathione (GSH) are often used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI)
Reduction: Acetaminophen-d3
Substitution: Various acetylated derivatives
類似化合物との比較
Similar Compounds
Paracetamol (Acetaminophen): The non-deuterated form of acetaminophen.
N-acetyl-p-benzoquinone imine (NAPQI): A reactive metabolite of acetaminophen.
AM404: A metabolite of acetaminophen involved in its analgesic effects.
Uniqueness
The primary uniqueness of acetaminophen-d3 lies in its stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in scientific research, providing insights that are not possible with non-deuterated compounds .
特性
IUPAC Name |
2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAJINKPMORJF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480414 | |
| Record name | Acetaminophen-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60902-28-5 | |
| Record name | Acetaminophen-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60902-28-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)



